

# Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cefmatilen** (also known as S-1090), a novel, orally active cephalosporin antibiotic. **Cefmatilen** has demonstrated a broad spectrum of antibacterial activity in preclinical studies, with potential applications in treating a variety of bacterial infections. This document consolidates available data on its in vitro and in vivo efficacy, pharmacokinetic profile, and safety, presenting it in a structured format for researchers and drug development professionals.

#### **In Vitro Antibacterial Activity**

**Cefmatilen** has shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, as measured by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90), has been compared to other oral cephalosporins, demonstrating a promising antibacterial spectrum.

Table 1: Comparative In Vitro Activity of **Cefmatilen** (S-1090) and Other Oral Cephalosporins (MIC90 in  $\mu$ g/mL)



| Bacterial<br>Species                    | Cefmatilen (S-<br>1090) | Cefdinir | Cefpodoxime | Cefaclor |
|-----------------------------------------|-------------------------|----------|-------------|----------|
| Staphylococcus<br>aureus (MSSA)         | 0.78                    | 0.78     | 3.13        | 3.13     |
| Staphylococcus<br>epidermidis<br>(MSSE) | 0.39                    | 0.39     | 1.56        | 3.13     |
| Streptococcus pyogenes                  | 0.025                   | 0.05     | 0.025       | 0.39     |
| Streptococcus agalactiae                | 0.05                    | 0.1      | 0.05        | 0.78     |
| Streptococcus pneumoniae                | 0.1                     | 0.2      | 0.1         | 3.13     |
| Haemophilus<br>influenzae               | 0.2                     | 0.39     | 0.2         | 6.25     |
| Moraxella<br>catarrhalis                | 0.39                    | 0.78     | 0.39        | 1.56     |
| Escherichia coli                        | 3.13                    | 6.25     | 3.13        | >100     |
| Klebsiella<br>pneumoniae                | 1.56                    | 3.13     | 1.56        | >100     |
| Proteus mirabilis                       | 0.39                    | 0.78     | 0.39        | 6.25     |

## **In Vivo Efficacy**

The in vivo efficacy of **Cefmatilen** has been evaluated in various animal models of infection, demonstrating its potential for treating systemic, urinary tract, and respiratory tract infections.

Table 2: In Vivo Efficacy of Cefmatilen (S-1090) in Murine Infection Models (ED50 in mg/kg)



| Infection<br>Model             | Pathogen             | Cefmatilen (S-<br>1090) | Cefdinir | Cefpodoxime |
|--------------------------------|----------------------|-------------------------|----------|-------------|
| Systemic<br>Infection          | S. aureus Smith      | 1.8                     | 3.5      | 11.2        |
| S. pyogenes<br>C203            | 0.3                  | 0.6                     | 0.5      |             |
| S. pneumoniae                  | 2.5                  | 5.2                     | 3.8      | _           |
| E. coli KC-14                  | 4.1                  | 9.8                     | 7.5      | _           |
| K. pneumoniae<br>DT-S          | 3.2                  | 7.1                     | 5.9      | _           |
| P. mirabilis 9                 | 1.5                  | 3.3                     | 2.8      | _           |
| Urinary Tract<br>Infection     | P. mirabilis 9       | 10.1                    | 25.4     | 18.9        |
| Respiratory Tract<br>Infection | S. pneumoniae<br>III | 15.2                    | 33.1     | 29.7        |

#### **Pharmacokinetics**

A Phase I clinical study was conducted on healthy male volunteers to assess the safety and pharmacokinetics of **Cefmatilen** following single and multiple oral doses.

Table 3: Pharmacokinetic Parameters of **Cefmatilen** (S-1090) in Healthy Male Volunteers (100 mg single dose, non-fasting)



| Parameter           | Value    |
|---------------------|----------|
| Cmax (µg/mL)        | 3.78[1]  |
| Tmax (hours)        | 2.77[1]  |
| AUC (μg·h/mL)       | 25.51[1] |
| Half-life (hours)   | 2.77[1]  |
| Protein Binding (%) | 97[1]    |

## **Safety and Tolerability**

Preclinical toxicology studies and a Phase I clinical trial have provided initial safety data for **Cefmatilen**.

Table 4: Summary of Preclinical and Phase I Safety Findings for Cefmatilen (S-1090)

| Study Type                                   | Key Findings                                                                                                                                                                                             |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Single-dose toxicity in rats                 | Oral lethal dose estimated to be >2000 mg/kg.  Observed effects included diarrhea and reddishbrown feces, attributed to changes in intestinal flora and chelation with iron.[2]                          |
| Phase I clinical study in healthy volunteers | No significant abnormalities in subjective or objective signs were observed with single doses up to 400 mg and multiple doses of 200 mg twice daily. The drug was considered safe and well-tolerated.[1] |
| Immunological properties                     | Weak immunogenicity was observed in animal studies. Immunological cross-reactivity was noted with cephalothin in guinea pigs.[3]                                                                         |

## Experimental Protocols In Vitro Susceptibility Testing



The minimum inhibitory concentrations (MICs) were determined by the standard agar dilution method using Mueller-Hinton agar, supplemented with 5% defibrinated sheep blood for streptococci. An inoculum of 10^4 CFU per spot was applied to the agar plates containing serial twofold dilutions of the antimicrobial agents. The plates were incubated at 37°C for 18 to 20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

#### In Vivo Infection Models

Systemic Infection: Male ICR mice were infected intraperitoneally with the bacterial challenge. **Cefmatilen** and comparator drugs were administered orally 1 hour after infection. The 50% effective dose (ED50) was calculated from the survival rates at 7 days post-infection.

Urinary Tract Infection: Female ICR mice were infected via urethral catheterization with P. mirabilis. Treatment with the antibiotics was initiated 1 day after infection and administered once daily for 4 days. The ED50 was determined based on the number of viable bacteria in the kidneys 2 days after the final dose.

Respiratory Tract Infection: Male ICR mice were infected intranasally with S. pneumoniae. Oral administration of the antibiotics began 24 hours after infection and was given once daily for 4 days. The ED50 was calculated based on the survival rates at 10 days post-infection.

#### **Phase I Clinical Study**

Healthy adult male volunteers were administered single oral doses of **Cefmatilen** ranging from 10 to 400 mg, and multiple doses of 200 mg twice daily. The study was conducted in both fasting and non-fasting states. Blood and urine samples were collected at predetermined intervals to determine the concentrations of **Cefmatilen** using high-performance liquid chromatography. Safety and tolerability were assessed through monitoring of vital signs, physical examinations, and clinical laboratory tests.[1]

## **Mechanism of Action and Experimental Workflow**





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Cefmatilen (S-1090): A Technical Guide on a Novel Oral Cephalosporin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668855#cefmatilen-potential-as-a-novel-oral-cephalosporin-antibiotic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





